molecular formula C10H11NO5 B1394080 2-(1,3-Dioxan-5-yloxy)isonicotinic acid CAS No. 1287217-28-0

2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Cat. No. B1394080
M. Wt: 225.2 g/mol
InChI Key: ZKGDGEQLPWVSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular structure of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid consists of a pyridine ring (isonicotinic acid) attached to a 1,3-dioxane ring through an oxygen atom . The exact 3D structure and conformation would require further computational or experimental analysis.


Physical And Chemical Properties Analysis

The predicted boiling point of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid is 485.0±45.0 °C, and its predicted density is 1.375±0.06 g/cm3 . Its pKa is predicted to be 3.91±0.10 .

Scientific Research Applications

1. Pro-chelator for Iron Sequestration

A study by Charkoudian, Pham, and Franz (2006) describes the development of a pro-chelating agent, BSIH, that interacts with iron only in the presence of hydrogen peroxide. This agent is designed to prevent the degradation caused by hydroxyl radicals generated from redox-active iron, suggesting potential applications in targeting specific pools of detrimental metal ions (Charkoudian, Pham, & Franz, 2006).

2. Synthesis of Nucleoside Analogues

Research by Cadet et al. (1998) focuses on the synthesis of 1,3-Dioxan-5-yl pyrimidine nucleoside analogues, which are higher homologues of antiviral and anticancer 1,3-dioxolanes. These compounds have been prepared for potential use in medical applications, particularly as antiviral and anticancer agents (Cadet et al., 1998).

3. Development of Hemoglobin Allosteric Effectors

A study by Randad, Mahran, Mehanna, and Abraham (1991) explores the synthesis of compounds designed to decrease the oxygen affinity of human hemoglobin A. This research indicates potential clinical applications in areas like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

4. Creation of Heterometallic 3D-Network Solids

Cheng, Zheng, Ma, and Yang (2007) synthesized a series of heterometallic lanthanide(III)−copper(I) coordination polymers. These compounds represent a novel approach in creating heterometallic metal−organic frameworks with potential applications in material science and catalysis (Cheng et al., 2007).

5. Schiff Base Compounds for Crystallography

Research by Yang (2007) describes the synthesis of Schiff base compounds using isonicotinic acid. These compounds have been characterized for applications in crystallography and molecular structure analysis (Yang, 2007).

6. Antitubercular Action of Isonicotinic Acid Hydrazides

Isler, Gutmann, Straub, Fust, Böhni, and Studer (1955) synthesized isonicotinic acid hydrazides with various substitutions and tested them for antitubercular activity. This highlights the potential of these compounds in the treatment of tuberculosis (Isler et al., 1955).

properties

IUPAC Name

2-(1,3-dioxan-5-yloxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-10(13)7-1-2-11-9(3-7)16-8-4-14-6-15-5-8/h1-3,8H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGDGEQLPWVSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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